

Physical and chemical properties of 1-(2-Cyanobenzyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Cyanobenzyl)piperazine

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An In-depth Technical Guide to 1-(2-Cyanobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(2-Cyanobenzyl)piperazine**. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant synthetic and biological pathways to support its application in research and development.

Introduction

1-(2-Cyanobenzyl)piperazine, also known by its IUPAC name 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-cyanobenzyl group.^{[1][2]} The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.^[3] This compound serves as a critical building block and starting material for the synthesis of a wide range of biologically active molecules. Derivatives of the 2-((piperazin-1-yl)methyl)benzonitrile core have shown significant promise as potent inhibitors of the Hepatitis C Virus (HCV) and as modulators of immune checkpoints like PD-1/PD-L1. This guide consolidates the known physicochemical data and plausible experimental procedures for this valuable research chemical.

Chemical and Physical Properties

The fundamental properties of **1-(2-Cyanobenzyl)piperazine** are summarized below. The data presented is a combination of experimentally reported values and computationally predicted parameters from reputable chemical databases.

Identifiers and General Properties

Property	Value
IUPAC Name	2-(Piperazin-1-ylmethyl)benzonitrile
Synonyms	1-(2-Cyanobenzyl)piperazine
CAS Number	174609-74-6
Molecular Formula	C ₁₂ H ₁₅ N ₃
Molecular Weight	201.27 g/mol
Appearance	White to off-white or yellow solid
Purity (Commercial)	Typically ≥97%

Tabulated Physicochemical Data

This table summarizes key experimental and predicted physicochemical properties.

Property	Experimental Value	Predicted Value
Melting Point (°C)	Not Available	-
Boiling Point (°C)	Not Available	334.2 ± 27.0
Density (g/cm ³)	Not Available	1.13 ± 0.1
pKa (most basic)	Not Available	9.06 ± 0.10
logP (Octanol/Water Partition Coeff.)	Not Available	1.8 (Estimated using XLogP3)
Solubility	Soluble in organic solvents	-

Predicted values are computationally generated and should be used as an estimate.
Experimental verification is recommended.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of **1-(2-Cyanobenzyl)piperazine** is not readily available, a standard and highly plausible method is reductive amination. The following protocol is constructed based on established procedures for analogous compounds.

Synthesis via Reductive Amination

This procedure details the synthesis from 2-cyanobenzaldehyde and piperazine.

Reaction Scheme: 2-Cyanobenzaldehyde + Piperazine → [Imine Intermediate] --(Reduction)--> **1-(2-Cyanobenzyl)piperazine**

Materials and Reagents:

- 2-Cyanobenzaldehyde
- Piperazine (anhydrous)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaCNBH_3)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

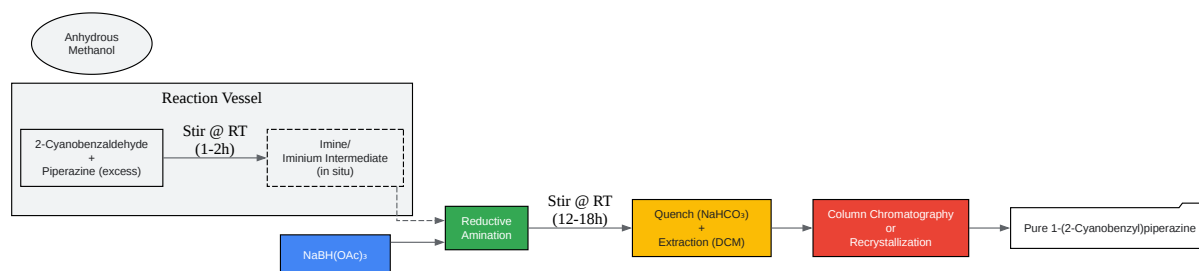
- **Reactant Setup:** In a clean, dry round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol. Add an excess of piperazine (2.0-3.0 eq) to the solution. The excess piperazine drives the reaction and acts as a base.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes. Caution: If using NaCNBH_3 , the reaction should be kept slightly acidic, and it produces toxic HCN gas upon quenching with strong acid.
- **Reaction Progression:** Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Extraction:**
 - Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution until gas evolution ceases.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with dichloromethane (3 x volumes).
 - Combine the organic layers.
- **Purification:**
 - Wash the combined organic phase with brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
 - The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure **1-(2-Cyanobenzyl)piperazine**.

- Analysis: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and a key biological pathway where derivatives of this compound are active.

Synthesis Workflow Diagram

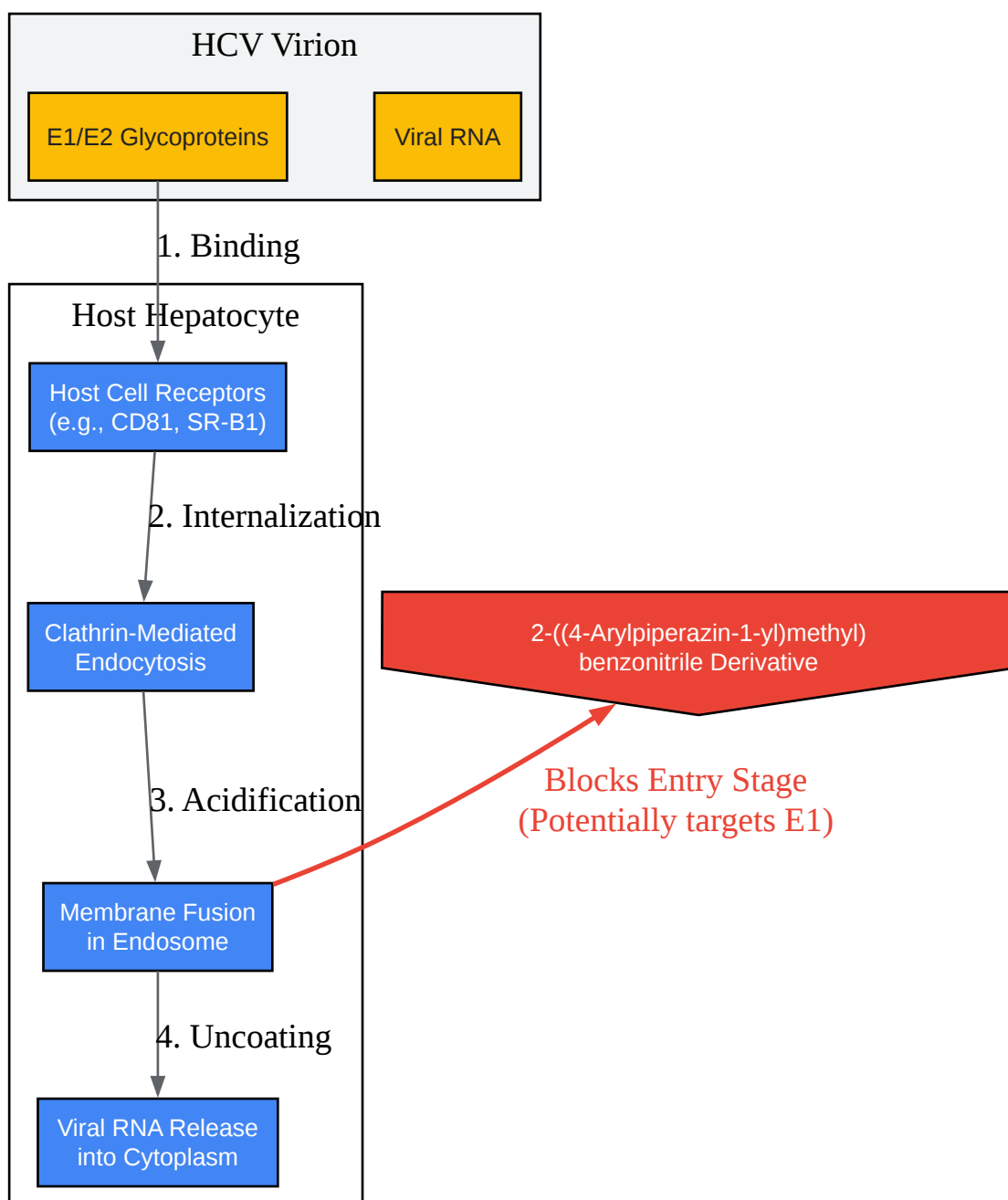


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Caption: Reductive amination workflow for **1-(2-Cyanobenzyl)piperazine** synthesis.

Biological Signaling Pathway: HCV Entry Inhibition

Derivatives of 2-((4-aryl)piperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV). The proposed mechanism involves blocking the early stages of viral entry into the host cell.



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Caption: Proposed mechanism of HCV entry inhibition by benzonitrile derivatives.

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References

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